molecular formula C15H25NO5S B592893 Propionylcholine p-Toluenesulfonate CAS No. 1866-13-3

Propionylcholine p-Toluenesulfonate

Cat. No. B592893
CAS RN: 1866-13-3
M. Wt: 331.427
InChI Key: QEWHHEJZLZTUQT-UHFFFAOYSA-M
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Description

Propionylcholine p-Toluenesulfonate is a biochemical reagent . Its IUPAC name is N,N,N-trimethyl-2-(propionyloxy)ethanaminium 4-methylbenzenesulfonate . It has a molecular weight of 331.43 .


Molecular Structure Analysis

The molecular formula of this compound is C15H25NO5S . The InChI code is 1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, p-Toluenesulfonate esters are known to undergo nucleophilic attack or elimination .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water and alcohol .

Scientific Research Applications

  • Musachio and Lever (1992) described the use of p-toluenesulfonate esters in radioiodination, highlighting their potential in labeling small molecules like neuroreceptor ligands with radioisotopes of iodine (Musachio & Lever, 1992).

  • Kudo et al. (1999) demonstrated the utility of p-toluenesulfonate in enhancing the sensitivity of positive-working chemical-amplification photoresists, contributing significantly to the field of materials science (Kudo et al., 1999).

  • Baizer (1964) explored the electrolysis of acrylonitrile in aqueous p-toluenesulfonate solutions, leading to the production of adiponitrile, indicating its importance in electrochemical processes (Baizer, 1964).

  • McKennis (1954) studied the growth-promoting and inhibiting activity of various cholesterol derivatives, including p-toluenesulfonate, for Attagenus piceus larvae, which has implications in biological research (McKennis, 1954).

  • Keçili et al. (2013) focused on the removal of methyl p-toluenesulfonate, a genotoxic impurity, from pharmaceutical formulations, underscoring its significance in pharmaceutical quality control (Keçili et al., 2013).

  • Giri, Lam, and Yu (2010) developed a Pd(II)-catalyzed reaction protocol involving p-toluenesulfonate for the carboxylation of ortho-C-H bonds in anilides, offering new pathways in synthetic chemistry (Giri, Lam, & Yu, 2010).

Mechanism of Action

The mechanism of action for Propionylcholine p-Toluenesulfonate is not explicitly stated in the available resources .

Safety and Hazards

The safety data sheet for Propionylcholine p-Toluenesulfonate indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment while handling this compound .

Future Directions

While specific future directions for Propionylcholine p-Toluenesulfonate are not available, p-Toluenesulfonic acid, a related compound, has been used as an acid catalyst for PET hydrolysis under relatively mild conditions . This suggests potential applications of p-Toluenesulfonate compounds in sustainable development and waste management .

properties

IUPAC Name

4-methylbenzenesulfonate;trimethyl(2-propanoyloxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO2.C7H8O3S/c1-5-8(10)11-7-6-9(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWHHEJZLZTUQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659941
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1866-13-3
Record name N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminium 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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